molecular formula C23H29ClN2O5 B12491087 Ethyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate

Ethyl 5-[(3-chloro-4-ethoxy-5-methoxybenzyl)amino]-2-(morpholin-4-yl)benzoate

Cat. No.: B12491087
M. Wt: 448.9 g/mol
InChI Key: QIEJMEWMKJZCIX-UHFFFAOYSA-N
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Description

ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a morpholine ring, and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of the benzoate ester and the introduction of the morpholine ring. Common synthetic routes may involve:

    Esterification: The benzoate ester can be formed by reacting the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, potassium carbonate, polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-{[(3-CHLORO-4-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(PIPERIDIN-4-YL)BENZOATE

Uniqueness

ETHYL 5-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the substituted phenyl group enhances its potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C23H29ClN2O5

Molecular Weight

448.9 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H29ClN2O5/c1-4-30-22-19(24)12-16(13-21(22)28-3)15-25-17-6-7-20(26-8-10-29-11-9-26)18(14-17)23(27)31-5-2/h6-7,12-14,25H,4-5,8-11,15H2,1-3H3

InChI Key

QIEJMEWMKJZCIX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)OC

Origin of Product

United States

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